molecular formula C7H13NO2 B1337898 1-Morpholin-4-ylacetone CAS No. 6704-35-4

1-Morpholin-4-ylacetone

Cat. No.: B1337898
CAS No.: 6704-35-4
M. Wt: 143.18 g/mol
InChI Key: LOBSVGRXQAHJDT-UHFFFAOYSA-N
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Description

1-Morpholin-4-ylacetone (1-MAA) is an organic compound with the molecular formula C4H7NO2. It is a colorless liquid with a characteristic odor. It is an important intermediate in the synthesis of many organic compounds, and has been used in a wide range of applications, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a starting material in the production of various derivatives, such as 1-Methylmorpholine-4-carbonyl chloride (MMCCl), which is used in the synthesis of several drugs.

Scientific Research Applications

Oxidation Reactions

1-Morpholin-4-ylacetone has been studied in the context of oxidation reactions. In a study by Corbani et al. (1973), various enamines, including 4-(1-cyclohexen-1-yl)-morpholine, were treated with metal oxidants like lead tetraacetate, thallium triacetate, and mercuric diacetate, resulting in products like N-acetyl-morpholine and 2-acetoxy-ketone (Corbani, Rindonek, & Scolastico, 1973).

Biological Activity

AlKaissi et al. (2015) synthesized a new series of morpholine derivatives, including this compound, and assessed their antibacterial and antifungal activities. This study highlights the potential of morpholine derivatives in the development of new antimicrobial agents (AlKaissi, Khammas, & التميمي, 2015).

Drug Development

Morpholine derivatives, including this compound, have been utilized in drug development. For example, Hale et al. (1998) explored structural modifications to morpholine acetal human neurokinin-1 (hNK-1) receptor antagonists, leading to the discovery of potent, long-acting compounds (Hale et al., 1998).

Pharmacophore Development

Hobbs et al. (2019) demonstrated the utility of morpholine as a privileged pharmacophore for kinase inhibition, underscoring its importance in medicinal chemistry (Hobbs et al., 2019).

Antioxidant Properties

Drapak et al. (2019) conducted a QSAR-analysis of this compound derivatives, highlighting their potential as antioxidants. The study emphasizes the role of molecular structure in determining antioxidant activity (Drapak et al., 2019).

Safety and Hazards

The safety data sheet for 1-Morpholin-4-ylacetone indicates that it may be harmful if swallowed and may cause eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Properties

IUPAC Name

1-morpholin-4-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(9)6-8-2-4-10-5-3-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBSVGRXQAHJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452446
Record name 1-morpholin-4-ylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6704-35-4
Record name 1-morpholin-4-ylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Morpholinyl)acetone
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